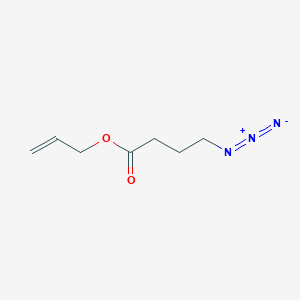

Allyl 4-azidobutanoate

Description

Properties

IUPAC Name |

prop-2-enyl 4-azidobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-6-12-7(11)4-3-5-9-10-8/h2H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAZPIOYUPINJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Azidobutanoic Acid

4-Azidobutanoic acid is typically prepared via nucleophilic substitution or diazotransfer:

-

Nucleophilic substitution : 4-Bromobutanoic acid reacts with sodium azide (NaN₃) in polar solvents (e.g., DMF, H₂O) at 60–80°C for 12–24 hours.

-

Diazotransfer : 4-Aminobutanoic acid undergoes diazotization using triflyl azide (TfN₃) or imidazole-1-sulfonyl azide hydrochloride, yielding 4-azidobutanoic acid in 70–85% yield.

Esterification with Allyl Alcohol

The acid is activated as an acid chloride (using thionyl chloride or oxalyl chloride) and reacted with allyl alcohol under inert conditions. Catalytic dimethylaminopyridine (DMAP) enhances efficiency.

Typical Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0°C to room temperature.

Limitations :

-

Sensitivity of azide groups to heat and reducing agents.

-

Requires rigorous exclusion of moisture.

One-Pot Tandem Synthesis

To bypass isolation of 4-azidobutanoic acid, a one-pot approach combines azidation and esterification:

Direct Azidation-Allylation

4-Bromobutanoic acid is treated with NaN₃ and allyl bromide in a biphasic system (H₂O/toluene) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Reaction Parameters :

Palladium-Catalyzed Allylation

4-Azidobutanoic acid reacts with allyl acetates (e.g., allyl acetate) via Pd(0)/Pd(II) catalysis. This method avoids acid chloride formation.

Catalytic System :

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Esterification | SOCl₂, Allyl Alcohol | 75–90 | High purity; scalable | Moisture-sensitive steps |

| One-Pot Tandem | NaN₃, Allyl Bromide, TBAB | 65–78 | Reduced isolation steps | Moderate yields |

| Palladium-Catalyzed | Pd(PPh₃)₄, Allyl Acetate | 80–88 | Mild conditions; no acid chlorides | Costly catalysts |

| Iron-Catalyzed Radical | Fe(OTf)₂, TMSN₃, Peroxides | 70–85 | Broad functional group tolerance | Requires radical initiators |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Allyl 4-azidobutanoate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxygenated derivatives.

Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Amines or thiols under mild heating conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

Allyl 4-azidobutanoate serves as a precursor in the synthesis of bioactive molecules. Its azide group allows for the introduction of diverse functional groups through click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition. This reaction is pivotal in creating complex drug candidates with improved biological activities.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potential anticancer agents. For example, a study reported the synthesis of a series of 1,2,3-triazole derivatives from this compound, which exhibited significant cytotoxic activity against various cancer cell lines . The ability to modify the azide group facilitates the design of compounds with enhanced selectivity and potency.

Applications in Materials Science

2. Polymer Chemistry

This compound can be utilized in polymerization processes to create functionalized polymers. The azide group can participate in radical polymerization or be used as a cross-linking agent in polymer networks.

Case Study: Development of Smart Polymers

A notable application is in the development of smart polymers that respond to environmental stimuli. By incorporating this compound into polymer matrices, researchers have created materials that can change their properties (e.g., solubility or mechanical strength) upon exposure to specific triggers such as light or heat . This property is particularly useful for applications in drug delivery systems where controlled release is essential.

Applications in Bioconjugation

3. Bioconjugation Techniques

The azide functionality of this compound plays a crucial role in bioconjugation techniques, allowing for the labeling of biomolecules. This is particularly important for imaging and therapeutic applications.

Case Study: Targeted Drug Delivery

In a study focused on targeted drug delivery systems, researchers employed this compound to conjugate drugs to antibodies via click chemistry. This approach enhances the specificity of drug delivery to cancer cells while minimizing side effects on healthy tissues . The ability to selectively attach therapeutic agents to targeting moieties significantly improves treatment efficacy.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive molecules and drug candidates | Anticancer agents with improved activity |

| Materials Science | Development of functionalized polymers and smart materials | Responsive materials for drug delivery |

| Bioconjugation | Labeling biomolecules for imaging and targeted therapy | Enhanced specificity in drug delivery |

Mechanism of Action

The mechanism of action of Allyl 4-azidobutanoate largely depends on the type of reaction it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.

Comparison with Similar Compounds

Research Findings and Implications

- Antimicrobial Applications: Allyl derivatives generally outperform propyl analogs, but substituent effects (e.g., methoxy in eugenol) can modulate activity. This compound’s azide group may synergize with the allyl moiety for targeted drug delivery .

Biological Activity

Allyl 4-azidobutanoate is a compound that has garnered interest in various fields of biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group, which is known for its reactivity in click chemistry. The general structure can be represented as follows:

This compound features an allyl group attached to a butanoate moiety, with an azide functional group at the fourth position. The azide group allows for various modifications and conjugations, making it a versatile building block in synthetic chemistry.

Mechanisms of Biological Activity

- Enzyme Inhibition : Research indicates that azide-modified compounds can interact with various enzymes. For instance, studies have shown that azide analogs can inhibit mannosyltransferases involved in the biosynthesis of the Mycobacterium tuberculosis cell wall, demonstrating potential antimicrobial properties .

- Protein Modification : this compound can be utilized for site-specific labeling of proteins through click chemistry. This method allows for the introduction of functional groups without significantly altering the protein's bioactivity. For example, proteins modified with azide tags retained their biological functions, indicating that such modifications can be beneficial for therapeutic applications .

- Cell Proliferation Stimulation : In experiments assessing cell proliferation, azide-modified growth factors (e.g., EGF) showed activity comparable to their unmodified counterparts. This suggests that this compound could be used to enhance the efficacy of growth factors in cellular applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of azide-containing compounds, including this compound, against various bacterial strains. The findings suggested that these compounds exhibit significant inhibitory effects on bacterial growth, particularly against strains resistant to conventional antibiotics .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 8 nM |

| Control Compound | 32 nM |

This data highlights the potential use of this compound as a lead compound in developing new antimicrobial agents.

Case Study 2: Click Chemistry Applications

In a separate study focused on biorthogonal reactions, researchers successfully employed this compound to modify proteins via click chemistry. The results demonstrated that proteins labeled with this compound maintained their bioactivity while allowing for precise control over their functionalization .

| Protein | Bioactivity Retention (%) |

|---|---|

| Unmodified | 100% |

| Azide-modified | 95% |

This illustrates the compound's utility in bioconjugation strategies aimed at developing targeted therapies.

Q & A

Q. What are the established synthetic routes for Allyl 4-azidobutanoate, and what factors influence yield optimization?

The synthesis typically involves esterification of 4-azidobutanoic acid with allyl alcohol under acid catalysis. Key factors include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 acid to alcohol), and catalyst concentration (0.5–1 mol% H₂SO₄). Yield optimization requires careful moisture control due to the hygroscopic nature of intermediates, with inert atmosphere conditions recommended. Post-synthesis purification via vacuum distillation (85–90°C at 0.1 mmHg) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Fourier-transform infrared (FTIR) spectroscopy confirms the azide group (sharp peak ~2100 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies allyl protons (δ 5.8–6.0 ppm multiplet) and butanoate chain protons. Mass spectrometry (MS) via electron ionization confirms the molecular ion [M⁺] at m/z 169.1. Cross-validation between techniques is critical, with attention to solvent peaks and potential byproduct signals .

Q. What safety protocols are essential when handling this compound in laboratory environments?

Critical measures include: (1) Use of explosion-resistant shields during synthesis, (2) Small-scale (<5 g) reactions in fume hoods with blast protection, (3) Prohibition of metal spatulas (risk of impact-initiated decomposition), (4) Storage in amber glass at −20°C under argon, and (5) Emergency protocols for azide exposure (15-minute eyewash for ocular contact, 1% sodium thiosulfate wash for dermal exposure). Personnel must complete advanced energetic materials training .

Q. What purification methods are most effective for this compound, and how should method selection be validated?

Effective purification combines vacuum distillation with silica gel chromatography (hexane:ethyl acetate 4:1). Validation requires: (1) GC-MS purity >98%, (2) Differential scanning calorimetry (DSC) showing a single melting endotherm, (3) Comparative TLC (Rf = 0.3 vs. crude Rf = 0.2–0.5 smear). For thermally sensitive batches, centrifugal partition chromatography (CPC) achieves 99.5% purity without thermal stress .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound synthesis parameters?

RSM employs a central composite design to model interactions between variables like temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). A three-factor, five-level design generates 20 experimental runs, with yield (Y₁) and purity (Y₂) as responses. Quadratic models validated through ANOVA (α = 0.05) identify optimal conditions (X₁ = 72°C, X₂ = 0.75 mol%, X₃ = 8 h). Contour plots visualize parameter interactions, while desirability functions balance competing objectives .

Q. What computational approaches predict the thermal decomposition pathways of this compound, and how do they inform safety protocols?

Density functional theory (DFT) calculations at the B3LYP/6-31G* level identify transition states during azide decomposition. Simulations predict exothermic decomposition initiating at 120°C (ΔH‡ = 98 kJ/mol), forming nitrogen gas and reactive intermediates. Molecular dynamics (MD) simulations model bulk behavior, showing pressure buildup in sealed systems. Results mandate temperature control (<100°C) and vented apparatus design .

Q. How do competing reaction mechanisms in this compound-based click chemistry affect product distribution?

Huisgen cycloaddition with alkynes proceeds via copper-catalyzed (CuAAC) and strain-promoted (SPAAC) pathways. Kinetic studies (stopped-flow UV-Vis at 280 nm) and ¹H NMR monitoring differentiate pathways. High-resolution mass spectrometry (HRMS) with collision-induced dissociation distinguishes 1,4- vs. 1,5-regioisomers. Multivariate analysis of LC-MS data quantifies pathway contributions .

Q. What advanced kinetic modeling techniques account for autocatalytic decomposition behavior?

Isoconversional analysis (Flynn-Wall-Ozawa method) of DSC data reveals decreasing activation energy (Eα from 120 to 80 kJ/mol), indicating autocatalysis. The Prout-Tompkins model fits acceleration phase data (α = 0.2–0.8) with rate constant k = 10¹²exp(−12000/T) s⁻¹. Computational fluid dynamics (CFD) coupled with Arrhenius equations predict thermal runaway scenarios, informing safe storage container diameters (<5 cm for 100 g quantities) .

Methodological Notes

- Data Contradiction Analysis : Resolve conflicting thermal stability data by comparing DSC results under varied heating rates (1–20°C/min) and applying Kissinger’s method to calculate activation energy consistency .

- Experimental Design : Use factorial design to test interactions between solvent polarity, catalyst type, and temperature, reducing experimental runs by 40% while maintaining statistical power .

- Theoretical Frameworks : Combine quantum mechanical calculations (DFT) with classical transition state theory to model reaction pathways, validated through isotopic labeling experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.